molecular formula C22H20FN5O2 B2507715 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide CAS No. 852450-35-2

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide

Cat. No. B2507715
CAS RN: 852450-35-2
M. Wt: 405.433
InChI Key: SMNQOQPYUYWHSP-UHFFFAOYSA-N
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Description

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C22H20FN5O2 and its molecular weight is 405.433. The purity is usually 95%.
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Scientific Research Applications

  • Antitumor and Antimicrobial Properties : A study by Taylor & Patel (1992) synthesized pyrazolo[3,4-d]pyrimidine analogues of a potent antitumor agent and found one compound with significant in vitro cell growth inhibitory activity. Similarly, El-sayed et al. (2017) investigated the antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives and discovered compounds with moderate to outstanding activity against various bacteria and fungi, suggesting their potential as lead compounds for further investigation (El-sayed et al., 2017).

  • Synthesis and Characterization for Medicinal Chemistry : Rahmouni et al. (2014) worked on synthesizing novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives for potential medicinal applications (Rahmouni et al., 2014). Bondock et al. (2008) also synthesized new heterocycles incorporating pyrazolo[3,4-d]pyrimidine and evaluated their antimicrobial activities (Bondock et al., 2008).

  • Stable Isotope-Labeled Synthesis for Antibacterial Agents : Lin & Weaner (2012) described the synthesis of a stable isotope-labeled antibacterial agent related to pyrazolo[3,4-d]pyrimidine, highlighting its potential in medicinal chemistry research (Lin & Weaner, 2012).

  • In Vitro Antitumor Evaluation : El-Morsy et al. (2017) synthesized 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against a human breast adenocarcinoma cell line (El-Morsy et al., 2017).

  • Synthesis of Novel Derivatives with Anti-Inflammatory Activity : Sunder & Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl) pyrazolo[3,4-d]pyrimidine with significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Mechanism of Action

Target of Action

Similar compounds have shown activity against various types of cancer cells and Mycobacterium tuberculosis . Therefore, it’s plausible that this compound may also target similar cellular structures or enzymes.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target . This suggests that the compound might interact with its targets in a similar manner.

Pharmacokinetics

It’s noted that all the potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400 . These properties are often associated with good bioavailability and drug-likeness, suggesting that this compound might have similar characteristics.

properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c1-13-8-14(2)20(15(3)9-13)26-19(29)11-27-12-24-21-18(22(27)30)10-25-28(21)17-6-4-16(23)5-7-17/h4-10,12H,11H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNQOQPYUYWHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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